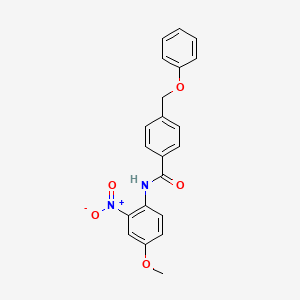![molecular formula C22H29NO5 B4076154 1-[4-(1-naphthyloxy)butyl]azepane oxalate](/img/structure/B4076154.png)
1-[4-(1-naphthyloxy)butyl]azepane oxalate
Overview
Description
1-[4-(1-naphthyloxy)butyl]azepane oxalate is a chemical compound that is widely used in scientific research. It is a member of the azepane family of compounds and is known for its unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-[4-(1-naphthyloxy)butyl]azepane oxalate is not fully understood. However, it is believed to act as a modulator of ion channels and receptors in the central nervous system. It has been shown to enhance the activity of GABA receptors and inhibit the activity of NMDA receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce sedation and reduce anxiety in animal models. It has also been shown to have anticonvulsant and analgesic properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[4-(1-naphthyloxy)butyl]azepane oxalate in lab experiments is its ability to selectively modulate specific ion channels and receptors. This allows researchers to investigate the role of these channels and receptors in various physiological processes. However, one of the main limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research involving 1-[4-(1-naphthyloxy)butyl]azepane oxalate. One area of interest is the development of more potent and selective compounds that can modulate specific ion channels and receptors. Another area of interest is the investigation of the compound's potential therapeutic applications in the treatment of various neurological disorders. Finally, future research could focus on the development of new methods for administering the compound in order to overcome its limited solubility in water.
Scientific Research Applications
1-[4-(1-naphthyloxy)butyl]azepane oxalate has a wide range of applications in scientific research. It has been used as a tool to study the effects of various neurotransmitters and hormones on the central nervous system. It has also been used to investigate the role of certain ion channels in the regulation of neuronal excitability.
properties
IUPAC Name |
1-(4-naphthalen-1-yloxybutyl)azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO.C2H2O4/c1-2-6-15-21(14-5-1)16-7-8-17-22-20-13-9-11-18-10-3-4-12-19(18)20;3-1(4)2(5)6/h3-4,9-13H,1-2,5-8,14-17H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEZAHYJGOEQBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCCOC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-cyclohexyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4076072.png)

![2-[(2-fluorobenzyl)thio]-3,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4076077.png)
![1-[4-(2-allyl-4,6-dimethylphenoxy)butyl]piperazine oxalate](/img/structure/B4076085.png)
![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4076101.png)
![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[(1-phenylcyclohexyl)methyl]-3-piperidinecarboxamide](/img/structure/B4076117.png)

![1-[3-(4-nitrophenoxy)propyl]piperazine oxalate](/img/structure/B4076126.png)
![1-[2-(2-allylphenoxy)ethyl]piperazine oxalate](/img/structure/B4076132.png)
![N-allyl-3,5-dichloro-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B4076147.png)
![N-[4-(butylthio)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4076151.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]cyclopentanamine oxalate](/img/structure/B4076166.png)
![1-{4-[4-(benzyloxy)phenoxy]butyl}piperazine oxalate](/img/structure/B4076170.png)
![N-(3-methoxyphenyl)-5-nitro-2-{[N-(tetrahydro-2-furanylmethyl)glycyl]amino}benzamide](/img/structure/B4076176.png)